N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide
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Overview
Description
“N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide” is a complex organic compound. It contains a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group, which is a type of spiro compound where two rings share a single atom . It also contains a 2-chlorobenzyl group, which is a benzyl group with a chlorine atom attached to the second carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group would form a spirocyclic structure, while the 2-chlorobenzyl group would add a benzene ring with a chlorine atom attached .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the spirocyclic group, the benzyl group, and the chlorine atom. The spirocyclic group might undergo reactions involving the opening of the ring, while the benzyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the spirocyclic group might influence its polarity and solubility, while the chlorine atom might affect its reactivity .Scientific Research Applications
Synthesis and Structural Insights
The compound and its derivatives have been synthesized through various methods, contributing significantly to the field of organic synthesis. For instance, methods for creating functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives highlight the versatility of these compounds. These structures serve as essential sub-units in numerous bioactive compounds, demonstrating their importance in synthetic organic chemistry (Santos et al., 2000). Additionally, the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes from a trimethylenemethane dianion synthon further illustrates the compound's utility in generating complex molecular architectures (Alonso et al., 2005).
Bioactive Compound Development
Research into vic-dioxime ligands containing the 1,4-dioxaspiro[4.4]non-2-ylmethyl moiety has yielded insights into metal complex formation and their potential applications. Such studies provide a foundation for developing compounds with specific biochemical activities, such as potential pharmaceutical agents (Canpolat & Kaya, 2004).
Potential Therapeutic Applications
The exploration of compounds structurally related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide has led to the identification of novel 5-HT1A receptor agonists. These compounds are promising candidates for the development of new therapeutic agents targeting central nervous system disorders, showcasing the compound's importance in medicinal chemistry (Franchini et al., 2017).
Mechanism of Action
Without specific studies or literature, it’s hard to predict the exact mechanism of action of this compound. Its biological activity would depend on its interactions with biological molecules, which could be influenced by its structure and chemical properties.
Safety and Hazards
properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c18-14-6-2-1-5-12(14)9-19-15(21)16(22)20-10-13-11-23-17(24-13)7-3-4-8-17/h1-2,5-6,13H,3-4,7-11H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXKUZWFHGJTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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